16-Bromohexadecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of brominated fatty acids, including those similar to 16-Bromohexadecanoic acid, involves methods such as diastereoselective bromination and chemical synthesis from chiral pool precursors. For example, Hernanz et al. (1995) described the synthesis of both enantiomers of 2-bromohexadecanoic acid through diastereoselective bromination, highlighting the methodology applicable to the synthesis of brominated fatty acids (Hernanz, D., Camps, F., Guerrero, Á., & Delgado, A., 1995).
Molecular Structure Analysis
The molecular structure of 16-Bromohexadecanoic acid and related compounds can be analyzed using techniques such as NMR and MS, which provide insights into the arrangement of atoms and functional groups within the molecule. Studies on derivatives of dihydroxyhexadecanoic acid isolated from tomato as potential materials for aliphatic polyesters employ these techniques to characterize the compounds fully (Arrieta-Báez, D., Cruz-Carrillo, M., Gómez-Patiño, M. B., & Zepeda-Vallejo, L. G., 2011).
Chemical Reactions and Properties
16-Bromohexadecanoic acid can undergo various chemical reactions, including halogen exchange and functional group transformations, demonstrating its reactivity and potential for further chemical modifications. The preparation and chemical properties of similar brominated fatty acids have been explored, showing the feasibility of such transformations (Laufer, P., Machulla, H., Michael, H., Coenen, H., El-wetery, A., Kloster, G., & Stöcklin, G., 1981).
Physical Properties Analysis
The physical properties of 16-Bromohexadecanoic acid, such as melting point, solubility, and density, are crucial for its handling and application in various scientific and industrial contexts. Research on similar fatty acids provides valuable data that can be extrapolated to understand the physical characteristics of 16-Bromohexadecanoic acid.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under different conditions, are essential for the practical use of 16-Bromohexadecanoic acid in synthesis and material development. Studies on fatty acids with similar structures offer insights into their chemical behavior and potential applications (Goodman, M., Knapp, F. F., Callahan, A. P., & Ferren, L. A., 1982).
Scientific Research Applications
Application 1: Synthesis of Ceramides with Ultralong Chains
- Summary of the Application : 16-Bromohexadecanoic acid is used as a starting material in the synthesis of ceramides with ultralong chains . Ceramides are a family of waxy lipid molecules which are composed of sphingosine and a fatty acid. They play a crucial role in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions, including apoptosis, cell growth arrest, differentiation, and senescence.
Application 2: Synthesis of Carnitine Nitro-Derivatives
- Summary of the Application : 16-Bromohexadecanoic acid is used in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediate, which on reacting with (L)-carnitine ethyl ester iodide gave carnitine nitro-derivatives . Carnitine is a quaternary ammonium compound involved in metabolism in most mammals, plants, and some bacteria. It helps transport long-chain fatty acids into the mitochondria, where they can be burned to produce energy.
Application 3: Radioactive Labelling
- Summary of the Application : 16-Bromohexadecanoic acid is used in the production of radioactive labels . Radioactive labelling is a technique used to track the passage of a molecule, such as a drug, through a complex system like a cell or an organism. It involves replacing a stable atom in the molecule with a radioactive isotope, which can then be detected and measured.
- Methods of Application : The technique described involves a nonisotopic exchange reaction between 16-Bromohexadecanoic acid and Sodium-131 Iodide (Na 131 I) using phase transfer catalysis . The catalytic effect of quaternary ammonium ion on the reaction has been determined .
- Results or Outcomes : The kinetics are linearly dependent on catalyst content, offering a radiochemical yield of more than 90% within 10 minutes at 60 °C . The effect of different temperatures on the radiochemical yield of 16-131IHDA has been studied to determine the activation energies of the exchange processes between 16-BrHDA and Na 131 I .
Safety And Hazards
16-Bromohexadecanoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .
Relevant Papers
One paper titled “Fast high yield labelling of 16-Br-hexadecanoic acid with radioactive” discusses the catalytic effect of quaternary ammonium ion on the reaction between 16-bromohexadecanoic acid (16-BrHDA) with Na131I in a two-phase system . The technique described in the paper is based on a nonisotopic exchange reaction between 16-BrHDA and Na131I using phase transfer catalysis .
properties
IUPAC Name |
16-bromohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCOYVEMJYEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347345 | |
Record name | 16-Bromohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16-Bromohexadecanoic acid | |
CAS RN |
2536-35-8 | |
Record name | 16-Bromohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-Bromohexadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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